molecular formula C32H25N3O3 B2788337 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one CAS No. 1326929-54-7

4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one

カタログ番号: B2788337
CAS番号: 1326929-54-7
分子量: 499.57
InChIキー: WOVYFAVQSQHQNI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one features a 1,2-dihydroisoquinolin-1-one core substituted at position 2 with a 3,4-dimethylphenyl group and at position 4 with a 1,2,4-oxadiazole ring bearing a 4-(benzyloxy)phenyl substituent. The 1,2,4-oxadiazole moiety, a bioisostere for esters and amides, enhances metabolic stability and rigidity, making it a common feature in drug design . The benzyloxy and dimethylphenyl substituents contribute to lipophilicity, influencing membrane permeability and target interactions.

特性

IUPAC Name

2-(3,4-dimethylphenyl)-4-[3-(4-phenylmethoxyphenyl)-1,2,4-oxadiazol-5-yl]isoquinolin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H25N3O3/c1-21-12-15-25(18-22(21)2)35-19-29(27-10-6-7-11-28(27)32(35)36)31-33-30(34-38-31)24-13-16-26(17-14-24)37-20-23-8-4-3-5-9-23/h3-19H,20H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOVYFAVQSQHQNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=C(C3=CC=CC=C3C2=O)C4=NC(=NO4)C5=CC=C(C=C5)OCC6=CC=CC=C6)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxadiazole ring and the isoquinolinone core. Common reagents used in these reactions include hydrazides, benzyloxyphenyl derivatives, and dimethylphenyl derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk. Quality control measures would be essential to ensure the consistency and purity of the product.

化学反応の分析

Oxidation Reactions

The oxadiazole ring and dihydroisoquinolinone core are key sites for oxidation:

  • Oxadiazole N-Oxidation : Under controlled oxidation (e.g., with m-CPBA or H₂O₂), the oxadiazole’s nitrogen atoms can form mono- or di-N-oxides. Such transformations are common in oxadiazole derivatives and enhance electrophilicity for further substitution .

  • Dihydroisoquinolinone Aromatic Oxidation : The dihydroisoquinolinone’s conjugated system may undergo hydroxylation or epoxidation under strong oxidizing agents like KMnO₄ or OsO₄, though specific data for this compound remains limited.

Table 1: Oxidation Pathways

Reaction SiteConditionsProductYieldSource
Oxadiazole N-atomm-CPBA, CH₂Cl₂, 0°CMono-N-oxide60–75%
DihydroisoquinolinoneKMnO₄, H₂O, refluxHydroxylated derivative

Nucleophilic Aromatic Substitution (NAS)

The electron-deficient oxadiazole ring facilitates NAS:

  • Benzyloxy Group Replacement : The benzyloxy substituent on the oxadiazole can undergo cleavage via hydrogenolysis (H₂/Pd-C) to yield a phenolic intermediate, which may further react with electrophiles .

  • Halogenation : Electrophilic halogenation (e.g., Cl₂/FeCl₃) at the oxadiazole’s phenyl ring is plausible, though steric hindrance from the benzyloxy group may limit regioselectivity .

Electrophilic Substitution

The dimethylphenyl group on the dihydroisoquinolinone is susceptible to electrophilic attack:

  • Nitration : Reaction with HNO₃/H₂SO₄ introduces nitro groups at the para position relative to methyl substituents.

  • Sulfonation : Concentrated H₂SO₄ may sulfonate the aromatic ring, though harsh conditions risk decomposing the oxadiazole moiety.

Reduction Reactions

  • Oxadiazole Ring Reduction : Catalytic hydrogenation (H₂/Pd) can reduce the oxadiazole to a diamide derivative, altering its electronic profile .

  • Dihydroisoquinolinone Saturation : Selective reduction of the dihydroisoquinolinone’s double bond using NaBH₄ or LiAlH₄ yields a tetrahydroisoquinoline analog, though over-reduction may occur.

Table 2: Reduction Outcomes

Reaction TargetReagentsProductSelectivitySource
Oxadiazole ringH₂ (1 atm), Pd/C, EtOH5-Membered diamideHigh
DihydroisoquinolinoneNaBH₄, MeOH, 0°CTetrahydroisoquinoline derivativeModerate

Cycloaddition and Ring-Opening Reactions

  • 1,3-Dipolar Cycloaddition : The oxadiazole’s electron-deficient nature allows reactions with alkynes or nitrile oxides to form fused heterocycles (e.g., triazoles) .

  • Acid-Catalyzed Hydrolysis : Under strong acidic conditions (HCl, Δ), the oxadiazole ring hydrolyzes to a diamide, releasing benzyloxy phenyl amidoxime .

Functional Group Interconversion

  • Benzyloxy Deprotection : Hydrogenolysis cleaves the benzyl ether to a phenol, enabling subsequent alkylation or acylation .

  • Methyl Group Oxidation : The 3,4-dimethylphenyl group’s methyl substituents may oxidize to carboxylic acids using KMnO₄ under acidic conditions, though competing ring oxidation is likely.

Complexation and Metal Interactions

The oxadiazole’s nitrogen atoms and the dihydroisoquinolinone’s carbonyl group can coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming chelates. Such complexes are explored for catalytic or material science applications, though literature specific to this compound is sparse .

科学的研究の応用

Chemical Properties and Structure

The compound is characterized by the following molecular formula:

  • Molecular Formula : C₃₁H₃₃N₃O₃
  • Molecular Weight : 505.63 g/mol

The structure includes a dihydroisoquinoline core substituted with an oxadiazole moiety and a benzyloxy group, which are significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structural features to 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The oxadiazole moiety is known for its ability to interact with cellular targets involved in cancer progression. Studies have shown that compounds containing oxadiazole structures can inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest .
  • Case Studies : A related compound demonstrated significant growth inhibition against various cancer cell lines such as SNB-19 (86.61% inhibition) and OVCAR-8 (85.26% inhibition) . This suggests that the incorporation of the oxadiazole component enhances the anticancer efficacy.

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of compounds similar to 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one :

  • Monoamine Oxidase-B Inhibition : Compounds with benzyloxy substitutions have shown activity as inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. For example, derivatives of benzyloxy compounds exhibited competitive and reversible MAO-B inhibitory activity with IC50 values as low as 0.062 µM .
  • Neuroprotection : The neuroprotective effects are attributed to the ability of these compounds to reduce oxidative stress and inflammation in neuronal cells. The antioxidant activity and metal chelation properties enhance their potential as therapeutic agents against neurodegeneration .

作用機序

The mechanism of action of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of monoamine oxidase B (MAO B), an enzyme involved in the breakdown of neurotransmitters. This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic effects in neurological disorders .

類似化合物との比較

Structural and Functional Comparison with Analogous Compounds

Heterocyclic Core and Substituent Analysis

Key Structural Features:
  • Target Compound: Combines isoquinolinone (rigid, planar aromatic system) with a 1,2,4-oxadiazole ring.
  • Analog 1 (): 4-[4-(Benzyloxy)phenyl]-3-methyl-1-(2-phenoxyethyl)-4,5-dihydro-1H-1,2,4-triazol-5-one (triazolone core) .
  • Analog 2 (): Thiazolidinone derivatives with benzimidazole and triazole substituents .
Table 1: Comparative Structural Properties
Property Target Compound Analog 1 () Analog 2 ()
Core Structure Isoquinolinone Triazolone Thiazolidinone/Benzimidazole
Heterocycle 1,2,4-Oxadiazole 1,2,4-Triazolone 1,2,4-Triazole
Key Substituents 4-(Benzyloxy)phenyl, 3,4-Dimethylphenyl 4-(Benzyloxy)phenyl, Phenoxyethyl Substituted phenyl, Cyanophenyl
Molecular Weight* ~526 g/mol (estimated) 401.46 g/mol Varies (typically 350–450 g/mol)
Synthesis Approach Oxadiazole cyclization Condensation reactions Conventional benzimidazole synthesis

*Molecular weight of the target compound is estimated based on its systematic name.

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability : The oxadiazole ring in the target compound is less prone to hydrolysis compared to the triazolone in Analog 1, suggesting superior metabolic stability .
  • Hydrogen Bonding : Analog 2’s triazole and benzimidazole groups enable hydrogen bonding, which may improve target affinity but reduce passive diffusion compared to the oxadiazole-containing target compound .

生物活性

The compound 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, synthesis routes, and relevant case studies.

Chemical Structure and Properties

The molecular structure of the compound includes an oxadiazole ring and a dihydroisoquinoline moiety, which are known to contribute to various biological activities. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and isoquinoline derivatives. For instance, related compounds have shown significant activity against various cancer cell lines. A study involving similar oxadiazole derivatives demonstrated that they followed Lipinski’s rule of five and exhibited a safe toxicity profile against multiple cancer types including non-small-cell lung cancer and ovarian cancer. Notably, compounds were tested against 59 cancer cell lines with some derivatives showing percent growth inhibitions (PGIs) exceeding 80% at concentrations around 10 μM .

Antimicrobial Properties

Oxadiazole derivatives are also recognized for their antimicrobial properties. Research has indicated that certain substituted oxadiazoles exhibit moderate to excellent activity against a range of pathogens. For example, the synthesis of 5-(4-(benzyloxy) substituted phenyl)-3-((phenylamino)methyl)-1,3,4-oxadiazole-2(3H)-thione showed notable antifungal activity when subjected to susceptibility testing .

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may inhibit key enzymes or receptors involved in cancer cell proliferation or microbial growth. The exact pathways remain under investigation but are likely linked to the modulation of signaling pathways critical for cell survival and replication.

Synthesis Methods

The synthesis of 4-{3-[4-(benzyloxy)phenyl]-1,2,4-oxadiazol-5-yl}-2-(3,4-dimethylphenyl)-1,2-dihydroisoquinolin-1-one typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include:

  • Formation of Oxadiazole Ring : This is achieved through cyclization reactions involving hydrazides and nitrile oxides.
  • Dihydroisoquinoline Synthesis : This can be accomplished through condensation reactions involving isoquinoline derivatives and appropriate nucleophiles.

Case Studies

A case study focusing on similar oxadiazole compounds illustrated their efficacy in inhibiting tumor growth in vivo models. The study reported that certain derivatives led to a significant reduction in tumor size compared to control groups . Another investigation into the structure-activity relationship (SAR) of these compounds revealed that modifications on the benzyloxy group could enhance biological effectiveness while maintaining low toxicity profiles .

Data Table: Summary of Biological Activities

Compound NameActivity TypeTarget Organism/Cell Line% Growth Inhibition
Compound AAnticancerOVCAR-885.26
Compound BAntifungalCandida albicansModerate
Compound CAnticancerSNB-1986.61

Q & A

Q. What are the key considerations for optimizing the synthetic route of this compound?

  • Methodological Answer : The synthesis involves multi-step reactions, including cyclization to form the oxadiazole ring and coupling to the isoquinolinone core. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for cyclization steps .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) to facilitate oxadiazole formation .
  • Purification : Column chromatography or recrystallization in ethanol improves purity (>95%) .
  • Yield optimization : Continuous flow synthesis reduces side reactions, improving yields by 15–20% compared to batch methods .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Methodological Answer :
  • NMR : ¹H and ¹³C NMR confirm substituent positions (e.g., benzyloxy phenyl protons at δ 7.2–7.8 ppm) .
  • IR : Stretching frequencies for C=N (1620 cm⁻¹) and C=O (1680 cm⁻¹) validate oxadiazole and isoquinolinone groups .
  • X-ray crystallography : SHELX software refines crystal structures, resolving stereochemistry and hydrogen-bonding networks (e.g., C25H19N3O2, P21/c space group) .

Q. What are the primary challenges in assessing its solubility and stability for biological assays?

  • Methodological Answer :
  • Solubility screening : Use DMSO for stock solutions, diluted in PBS (pH 7.4) to ≤0.1% DMSO for cell-based assays .
  • Stability : Monitor degradation via HPLC under physiological conditions (37°C, 72 hours). Oxadiazole rings are prone to hydrolysis at high pH (>9) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and target interactions?

  • Methodological Answer :
  • Docking studies : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cytochrome P450). The oxadiazole moiety shows affinity for hydrophobic pockets (ΔG ≈ -8.5 kcal/mol) .
  • DFT calculations : Gaussian 09 optimizes geometry and calculates frontier molecular orbitals (HOMO-LUMO gap ≈ 4.2 eV), indicating moderate electrophilicity .
  • MD simulations : GROMACS assesses stability in lipid bilayers, critical for blood-brain barrier penetration studies .

Q. How do structural modifications (e.g., substituent variation) impact bioactivity?

  • Methodological Answer : Compare analogs using a structure-activity relationship (SAR) table:
Substituent ModificationObserved Effect (vs. Parent Compound)Reference
Replacement of benzyloxy with Cl↑ Cytotoxicity (IC₅₀ reduced by 40%)
Methyl → Methoxy at 3,4-position↓ Solubility, ↑ LogP (by 0.8 units)
Oxadiazole → Triazole swapLoss of antimicrobial activity

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay standardization : Use identical cell lines (e.g., MCF-7) and incubation times (48 hours) to minimize variability .
  • Orthogonal validation : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill assays .
  • Meta-analysis : Pool data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to identify outliers .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。